REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li].C([Li])CCC.C(NC(C)C)(C)C.[CH3:21][N:22]1[C:26]([CH2:27]O)=[CH:25][N:24]=[C:23]1[N+:29]([O-:31])=[O:30].C1(C)C=CC(S([Cl:41])(=O)=O)=CC=1>CCCCCC.O1CCCC1.CN(C)C=O>[Cl:41][CH2:27][C:26]1[N:22]([CH3:21])[C:23]([N+:29]([O-:31])=[O:30])=[N:24][CH:25]=1 |f:0.1,^1:7|
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C.[Li]
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Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
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Smiles
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CCCCCC
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
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CN1C(=NC=C1CO)[N+](=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-60 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at -60° C. for 30 minutes
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the cooling
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Type
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TEMPERATURE
|
Details
|
warming to room temperature
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Type
|
ADDITION
|
Details
|
adding 300 ml of ice/water
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Type
|
EXTRACTION
|
Details
|
the mixture was extracted three times with 300 ml of ethyl acetate each time
|
Type
|
WASH
|
Details
|
The combined extracts were washed with 150 ml of saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified on 800 g of silica gel with ethyl acetate/dichloromethane (1:3
|
Type
|
CUSTOM
|
Details
|
After a forerun of 1.5 l, the next 1.5 l were collected
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Recrystallization from 70 ml of toluene
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CN=C(N1C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 48.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |